molecular formula C24H23N5O4 B2434480 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 942009-36-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2434480
CAS RN: 942009-36-1
M. Wt: 445.479
InChI Key: BEDYDBSHMRWYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
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Scientific Research Applications

  • Cancer Research :

    • A study by Wang et al. (2011) involved the synthesis of an analogue of a similar compound. It was found to inhibit cell growth, block angiogenesis, induce apoptosis, and show promise in reducing breast tumor metastasis in mice models (Wang et al., 2011).
  • Pharmacological Studies :

    • Research by Baraldi et al. (2004) described the development of a selective antagonist ligand for A2B adenosine receptors, highlighting the potential of similar compounds in receptor-targeted therapies (Baraldi et al., 2004).
  • Antimicrobial and Antioxidant Properties :

    • A study by Ahmad et al. (2012) synthesized and evaluated compounds for antioxidant activities. These findings illustrate the potential of similar compounds in developing new antioxidant agents (Ahmad et al., 2012).
    • Another study by Fadda et al. (2017) synthesized novel heterocycles for insecticidal activity against the cotton leafworm, demonstrating the applicability of such compounds in agricultural pest control (Fadda et al., 2017).
  • Drug Development :

    • A paper by Pandya et al. (2019) focused on synthesizing compounds and evaluating their in vitro antimicrobial and antimycobacterial activities, suggesting the potential of similar compounds in drug development (Pandya et al., 2019).
  • Structure-Activity Relationship Studies :

    • Baraldi et al. (2004) also explored the structure-activity relationships of xanthines, including similar compounds, as A2B adenosine receptor antagonists. This research is crucial in understanding the pharmacological properties of these compounds (Baraldi et al., 2004).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-14-4-6-19(15(2)8-14)29-23-18(11-26-29)16(3)27-28(24(23)31)12-22(30)25-10-17-5-7-20-21(9-17)33-13-32-20/h4-9,11H,10,12-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDYDBSHMRWYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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